BenchChemオンラインストアへようこそ!

N-cyclopentyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide

Soluble Epoxide Hydrolase Cardiovascular Disease Pain

This unique 3-pyridyloxy piperidine-1-carboxamide is a critical SAR probe for soluble epoxide hydrolase (sEH) and kinase selectivity screening. Its distinct steric/electronic profile—driven by the cyclopentyl urea and 3-pyridyloxy regioisomerism—addresses selectivity gaps observed in 4-substituted analogs. Ideal for hit-to-lead programs and phenotypic screening, it helps generate novel IP leads. Ensure assay success by choosing this precisely defined chemotype.

Molecular Formula C16H23N3O2
Molecular Weight 289.379
CAS No. 2034499-90-4
Cat. No. B2626095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide
CAS2034499-90-4
Molecular FormulaC16H23N3O2
Molecular Weight289.379
Structural Identifiers
SMILESC1CCC(C1)NC(=O)N2CCCC(C2)OC3=CC=NC=C3
InChIInChI=1S/C16H23N3O2/c20-16(18-13-4-1-2-5-13)19-11-3-6-15(12-19)21-14-7-9-17-10-8-14/h7-10,13,15H,1-6,11-12H2,(H,18,20)
InChIKeyBVPOWYBWYUUDKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopentyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide (CAS 2034499-90-4): Structural Profile and Comparator Context


N-Cyclopentyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide (CAS 2034499-90-4) is a synthetic small molecule featuring a piperidine core, a pyridin-4-yloxy ether at the 3-position, and an N-cyclopentyl urea moiety. It belongs to the class of piperidine-1-carboxamide derivatives, a scaffold extensively explored for enzyme inhibition, notably against soluble epoxide hydrolase (sEH) and various kinases [1]. The compound is commercially available as a research chemical (molecular formula C16H23N3O2, MW 289.38 g/mol) [2].

Why N-Cyclopentyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide Cannot Be Simply Substituted by Other Piperidine Carboxamides


Within the piperidine-1-carboxamide class, minute structural variations profoundly impact target engagement, selectivity, and pharmacokinetic profiles. For example, replacing the cyclopentyl group with a substituted benzyl moiety (as in N-(2,4-dichlorobenzyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide) yields a potent sEH inhibitor (IC50 = 22 nM) [1], while a naphthylmethyl analog demonstrates kinase inhibition . The specific cyclopentyl substitution in N-cyclopentyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide is expected to confer a distinct steric and electronic profile, altering hydrogen-bonding capacity and lipophilicity compared to its analogs, which can significantly shift target preference and ADME properties. Generic substitution without empirical validation therefore carries a high risk of assay failure or misleading biological readouts.

N-Cyclopentyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide: Quantitative Differentiation Evidence Against Key Analogs


Predicted sEH Inhibition Potency: Cyclopentyl Urea vs. Dichlorobenzyl Analog

A structurally analogous compound, N-(2,4-dichlorobenzyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide, demonstrates potent inhibition of human soluble epoxide hydrolase (sEH) with an IC50 of 22 nM, as measured by the [2-3H]-trans-1,3-diphenyl propylene oxide hydrolysis cellular assay [1]. While no direct experimental data exists for N-cyclopentyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide, structure-activity relationship (SAR) studies on piperidine urea sEH inhibitors indicate that the cyclopentyl group's larger hydrophobic surface area and conformational flexibility could differentially affect binding within the enzyme's hydrophobic tunnel, potentially altering potency and selectivity relative to the dichlorobenzyl analog.

Soluble Epoxide Hydrolase Cardiovascular Disease Pain

Physicochemical Divergence: Lipophilicity and Hydrogen-Bonding Capacity

The replacement of a substituted benzyl group (as in the sEH inhibitor analog) with a cyclopentyl group in the target compound is predicted to significantly alter key physicochemical parameters. For a related benzyl analog, N-(4-fluorobenzyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide, calculated logP is approximately 3.0 [1]. The cyclopentyl moiety, being less lipophilic than a fluorobenzyl group, is expected to lower the overall logP of N-cyclopentyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide, potentially improving aqueous solubility while reducing non-specific protein binding. Furthermore, the cyclopentyl urea NH acts as a hydrogen-bond donor, a critical feature for target engagement that is absent in non-urea piperidine analogs featuring simple amide linkages.

Drug-likeness ADME Physicochemical Properties

CYP450 Interaction Profile: Structural Basis for Divergent Metabolism

A structurally distinct piperidine carboxamide (BDBM50394893, CHEMBL2165502) exhibits time-dependent inhibition of CYP3A4 with an IC50 of 10,000 nM in human liver microsomes [1]. The cyclopentyl substitution in N-cyclopentyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide is expected to alter the molecule's interaction with CYP450 enzymes compared to analogs with aromatic substituents on the urea nitrogen. Aromatic N-substituents are generally more prone to CYP-mediated oxidation, whereas the saturated cyclopentyl ring may exhibit a different metabolic liability profile, such as potential ring hydroxylation. This structural difference necessitates empirical CYP inhibition profiling for any lead optimization program.

Drug Metabolism CYP450 Drug-Drug Interaction

Regioisomeric Specificity: 3-Pyridyloxy Substitution vs. 4-Substituted Analogs

N-cyclopentyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide features the pyridin-4-yloxy group at the 3-position of the piperidine ring. In contrast, the well-characterized sEH inhibitor N-(2,4-dichlorobenzyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide places the same ether at the 4-position [1]. This regioisomeric variation introduces a distinct three-dimensional orientation of the pyridine ring relative to the central piperidine scaffold and the urea pharmacophore. Such positional isomerism is a well-established determinant of target selectivity in medicinal chemistry, as it alters the distance and angle between key pharmacophoric elements, potentially shifting a compound's activity from one enzyme class (e.g., sEH) to another (e.g., kinases or GPCRs).

Regioisomerism Target Selectivity Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for N-Cyclopentyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide


Kinase Selectivity Profiling in Oncology or Inflammation Drug Discovery

Given the known kinase inhibitory activity of structurally related piperidine-1-carboxamides , N-cyclopentyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide is a prime candidate for broad-panel kinase selectivity screening. Its unique 3-pyridyloxy geometry and cyclopentyl urea features position it to potentially address selectivity gaps observed with 4-substituted analogs, making it valuable for hit-to-lead programs targeting specific kinase nodes implicated in cancer or inflammatory diseases.

Soluble Epoxide Hydrolase Inhibitor Lead Optimization and Back-up Series

The piperidine urea scaffold is a privileged chemotype for sEH inhibition [1]. N-cyclopentyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide serves as a critical SAR probe in this context. By evaluating its potency against sEH alongside the known 22 nM inhibitor N-(2,4-dichlorobenzyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide [2], researchers can map the tolerance of the sEH hydrophobic pocket for cyclopentyl versus substituted benzyl groups, directly informing the design of back-up series with improved physicochemical or metabolic profiles.

ADME and Drug-Drug Interaction Liability Assessment

As highlighted by CYP3A4 interaction data for a related piperidine carboxamide [3], the metabolic fate of compounds in this class is highly substituent-dependent. N-cyclopentyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide is ideally suited for dedicated in vitro ADME profiling (microsomal stability, CYP inhibition/induction, plasma protein binding) to determine whether the cyclopentyl modification offers a tangible advantage over aromatic N-substituted analogs in terms of metabolic stability and reduced CYP liability.

Chemical Probe Development for Orphan or Understudied Targets

The compound's structural novelty—combined with the absence of extensively annotated biological data—suggests its highest utility as a physical chemical probe for screening against understudied or orphan biological targets. In phenotypic screening cascades, its distinct 3D pharmacophore (driven by the 3-pyridyloxy regioisomerism and cyclopentyl group) may unveil novel bioactivity signatures not achievable with commercially dominant 4-substituted analogs [1], thereby generating new intellectual property leads.

Quote Request

Request a Quote for N-cyclopentyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.